3-(4-AMinophenyl)pyridine 2HCl
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Overview
Description
3-(4-Aminophenyl)pyridine 2HCl is a chemical compound that consists of a pyridine ring substituted with an aminophenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)pyridine 2HCl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)pyridine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
3-(4-Aminophenyl)pyridine 2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)pyridine 2HCl involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: A compound with similar structural features but different functional groups.
4-Phenyl-2,6-bis(4-aminophenyl)pyridine: Another related compound with variations in the substituents on the pyridine ring.
Uniqueness
3-(4-Aminophenyl)pyridine 2HCl is unique due to its specific combination of the aminophenyl group and the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
Molecular Formula |
C11H12Cl2N2 |
---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
4-pyridin-3-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H10N2.2ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;/h1-8H,12H2;2*1H |
InChI Key |
ZTFSDOGBTPTZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
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